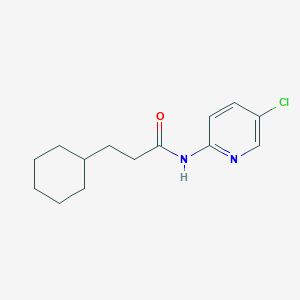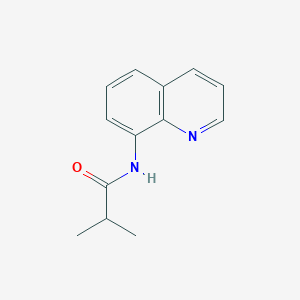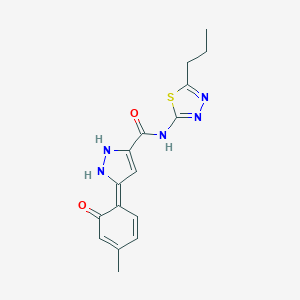![molecular formula C7H9N3OS B249877 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B249877.png)
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with thiol-containing reagents. One common method involves the reaction of 2,4-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects. For example, its interaction with cyclin-dependent kinases (CDKs) can result in the inhibition of cell cycle progression, making it a potential anticancer agent .
Comparison with Similar Compounds
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
- 4-Hydroxy-2-mercapto-6-methylpyrimidine
- 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
Comparison: The presence of the tetrahydropyrido ring system provides additional sites for chemical modification, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H2,(H3,8,9,10,11,12) |
InChI Key |
MEJJJEZOFIJYLD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(NC1)NC(=S)NC2=O |
Isomeric SMILES |
C1CC2=C(NC1)NC(=NC2=O)S |
Canonical SMILES |
C1CC2=C(NC1)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)


![5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249817.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249819.png)
![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)
